2-(9,9'-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(9,9’-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered significant interest in the field of organic electronics and materials science. This compound is known for its unique structural features, which include a spirobifluorene core and a dioxaborolane moiety. These structural elements contribute to its stability and electronic properties, making it a valuable component in various applications such as organic light-emitting diodes (OLEDs) and organic solar cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9’-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Spirobifluorene Core: The spirobifluorene core is synthesized through a series of reactions, including bromination and coupling reactions.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced through a reaction with tetramethyl-1,3,2-dioxaborolane under specific conditions. This step often involves the use of catalysts and controlled temperatures to ensure the successful formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(9,9’-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the dioxaborolane moiety is replaced by other functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving the use of bases and solvents like dichloromethane.
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are commonly used, with conditions involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, which are valuable in the synthesis of organic electronic materials.
Scientific Research Applications
2-(9,9’-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Electronics: It is used in the development of OLEDs and organic solar cells due to its excellent electronic properties and stability
Fluorescent Probes: The compound’s unique structure makes it suitable for use in fluorescent probes for detecting metal ions and other analytes.
Material Science: It is employed in the synthesis of advanced materials with specific photophysical properties, such as thermally activated delayed fluorescence (TADF) materials.
Mechanism of Action
The mechanism by which 2-(9,9’-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily related to its electronic structure. The spirobifluorene core provides a rigid framework that enhances the compound’s stability and electronic properties. The dioxaborolane moiety can participate in various chemical reactions, allowing the compound to interact with different molecular targets and pathways. For instance, in OLEDs, the compound can facilitate efficient charge transport and light emission through its conjugated system .
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobi[fluoren]-2-yl Compounds: These compounds share the spirobifluorene core but differ in the functional groups attached to the core.
Perylenediimide Derivatives: These compounds have similar electronic properties and are used in similar applications, such as organic solar cells.
Uniqueness
2-(9,9’-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the spirobifluorene core and the dioxaborolane moiety. This combination provides a balance of stability, electronic properties, and reactivity, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(9,9'-spirobi[fluorene]-3-yl)-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27BO2/c1-29(2)30(3,4)34-32(33-29)20-17-18-28-24(19-20)23-13-7-10-16-27(23)31(28)25-14-8-5-11-21(25)22-12-6-9-15-26(22)31/h5-19H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQPLZQSAKVCFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C73 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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